![molecular formula C13H11BrO3S B14363877 5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one CAS No. 93338-98-8](/img/structure/B14363877.png)
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenylsulfanyl methyl group attached to a pyranone ring. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the bromination of 4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyranones with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one: Lacks the bromine atom.
5-Bromo-4-methoxy-2H-pyran-2-one: Lacks the phenylsulfanyl methyl group.
Uniqueness
5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one is unique due to the presence of both the bromine atom and the phenylsulfanyl methyl group, which contribute to its distinct chemical and biological properties
Eigenschaften
93338-98-8 | |
Molekularformel |
C13H11BrO3S |
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
5-bromo-4-methoxy-6-(phenylsulfanylmethyl)pyran-2-one |
InChI |
InChI=1S/C13H11BrO3S/c1-16-10-7-12(15)17-11(13(10)14)8-18-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
QDQJIFCZOXCVNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)OC(=C1Br)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.